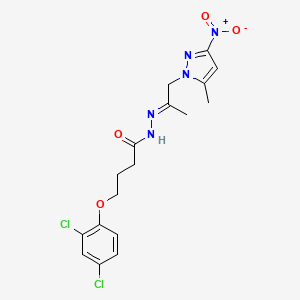
4-(2,4-dichlorophenoxy)-N'-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of a suitable acid chloride with hydrazine to form the hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazide moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The hydrazide moiety is known for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, these compounds can be used in the formulation of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanohydrazide
- N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide
Uniqueness
The unique combination of the dichlorophenoxy and pyrazole moieties in 4-(2,4-dichlorophenoxy)-N’-(2-{3-nitro-5-methyl-1H-pyrazol-1-yl}-1-methylethylidene)butanohydrazide may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H19Cl2N5O4 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N-[(E)-1-(5-methyl-3-nitropyrazol-1-yl)propan-2-ylideneamino]butanamide |
InChI |
InChI=1S/C17H19Cl2N5O4/c1-11(10-23-12(2)8-16(22-23)24(26)27)20-21-17(25)4-3-7-28-15-6-5-13(18)9-14(15)19/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,21,25)/b20-11+ |
Clave InChI |
UZIDADWZHBNOIU-RGVLZGJSSA-N |
SMILES isomérico |
CC1=CC(=NN1C/C(=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/C)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NN1CC(=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-phenylcyclopentyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13373801.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373802.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373804.png)
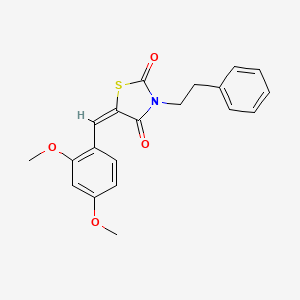
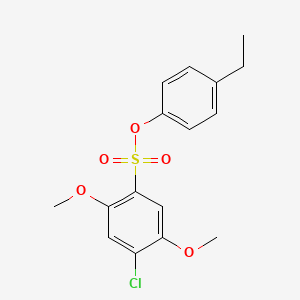
![2-[(4-methyl-1-piperazinyl)methyl]indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B13373812.png)
![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)
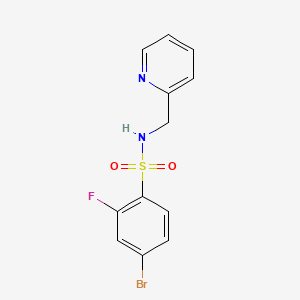
![4-ethyl-4-methyl-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13373833.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)
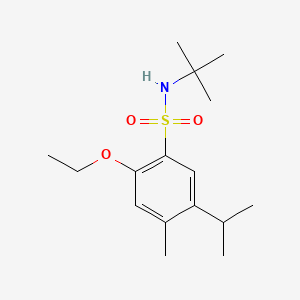
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
